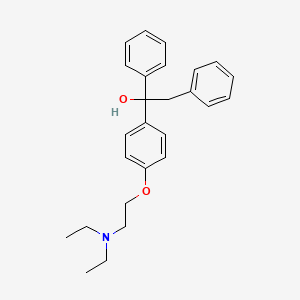

1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO2/c1-3-27(4-2)19-20-29-25-17-15-24(16-18-25)26(28,23-13-9-6-10-14-23)21-22-11-7-5-8-12-22/h5-18,28H,3-4,19-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLXWJSSVXYFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50994127 | |

| Record name | 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73404-00-9 | |

| Record name | α-[4-[2-(Diethylamino)ethoxy]phenyl]-α-phenylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73404-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(4-(2-(Diethylamino)ethoxy)phenyl)-alpha-phenylphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073404009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[4-[2-(diethylamino)ethoxy]phenyl]-α-phenylphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethanol: A Core Moiety in Nonsteroidal Estrogen Modulators

This guide provides a comprehensive technical overview of 1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethanol (CAS No. 73404-00-9), a compound of significant interest in medicinal chemistry and pharmaceutical development. While primarily recognized as a crucial intermediate in the synthesis of the fertility drug Clomiphene Citrate, its structural architecture places it within the foundational class of triphenylethanol-based Selective Estrogen Receptor Modulators (SERMs).[1][2] This document will delve into its synthesis, physicochemical properties, and the pharmacological context provided by its close structural analog, Ethamoxytriphetol (MER-25), the first nonsteroidal antiestrogen ever discovered.[3][4]

Introduction: A Strategic Scaffold in Drug Discovery

This compound belongs to a class of non-steroidal compounds designed to interact with estrogen receptors (ERs).[5][6] Its core structure, featuring a triphenylethanol backbone and a characteristic basic aminoethoxy side chain, is a hallmark of many SERMs.[7][8] This side chain is widely understood to be critical for high-affinity binding to the estrogen receptor, enabling these compounds to competitively inhibit the binding of endogenous estrogens like estradiol.[7][9]

The significance of this molecule is twofold:

-

As a Pharmaceutical Intermediate: It is a foundational building block in the multi-step synthesis of Clomiphene, a widely prescribed drug for inducing ovulation.[1][2] The purity and quality of this intermediate are paramount, directly impacting the efficacy and safety of the final active pharmaceutical ingredient (API).[2]

-

As a Pharmacological Archetype: It is a close structural analog of Ethamoxytriphetol (MER-25), the progenitor of all nonsteroidal antiestrogens.[3] The discovery of MER-25 in 1958 was a watershed moment, demonstrating that non-steroidal molecules could antagonize estrogen action and paving the way for the development of blockbuster drugs like Tamoxifen.[4][10] Understanding the properties of this compound provides insight into the fundamental structure-activity relationships that govern this entire class of drugs.

Physicochemical and Structural Properties

The compound presents as a light yellow to yellow solid.[1][2] Its molecular structure is key to its function, combining a bulky, hydrophobic triphenyl scaffold with a flexible, basic side chain that anchors it within the ligand-binding pocket of the estrogen receptor.

| Property | Value | Source |

| CAS Number | 73404-00-9 | [1][2][7][11][12] |

| Molecular Formula | C₂₆H₃₁NO₂ | [1][2][7][11][12] |

| Molecular Weight | 389.53 g/mol | [1][7][11][12] |

| IUPAC Name | 1-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanol | [13] |

| Boiling Point | 512.6°C at 760 mmHg | [1][11][14] |

| Density | 1.087 g/cm³ | [1][11][14] |

| Flash Point | 263.8°C | [1][11][14] |

| Purity Specification | ≥98.0% | [2] |

| Storage | 2–8°C, stored in a dry, sealed environment | [7][15] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a classic example of nucleophilic addition to a carbonyl group using an organometallic reagent. The primary route involves a Grignard reaction.[7]

Detailed Experimental Protocol: Grignard Synthesis

This protocol is a representative methodology based on standard organic chemistry principles for this type of transformation.[7]

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-(2-(diethylamino)ethoxy)benzaldehyde (1.0 eq) dissolved in anhydrous diethyl ether.

-

Grignard Addition: The solution is cooled to 0–5°C in an ice bath. Benzylmagnesium chloride (1.1 eq, typically as a solution in THF) is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for several hours (typically 2-4 h) to ensure complete conversion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water while cooling in an ice bath.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Pharmacology and Mechanism of Action: Insights from MER-25

Direct and extensive pharmacological data for this compound as a standalone agent is limited in public literature, largely due to its role as an intermediate. However, its structure is nearly identical to Ethamoxytriphetol (MER-25), differing only by the absence of a p-methoxy group on the second phenyl ring. MER-25 is well-characterized as a nearly pure estrogen antagonist with very low intrinsic estrogenic activity.[3][9] Therefore, the mechanism of MER-25 serves as an authoritative model for the likely biological activity of the title compound.

SERMs exhibit tissue-selective estrogen receptor agonism or antagonism.[8][16] In tissues like the breast, they act as antagonists, blocking the proliferative signals of estrogen. In other tissues, like bone, they can act as agonists, mimicking estrogen's beneficial effects.[8][17]

The compound is expected to act as a competitive antagonist of the estrogen receptor (ERα and ERβ). The mechanism proceeds as follows:

-

Competitive Binding: The compound enters the cell and binds to the ligand-binding domain (LBD) of the estrogen receptor, competing directly with endogenous estradiol. The diethylaminoethoxy side chain is crucial for this high-affinity interaction.[7][18]

-

Conformational Change: Binding of an antagonist like MER-25 induces a unique conformational change in the receptor, different from that induced by an agonist (estradiol).

-

Co-regulator Recruitment: This altered conformation prevents the recruitment of co-activator proteins necessary for initiating gene transcription. Specifically, it disrupts the formation of a functional transcription activation function 2 (AF-2) surface. Instead, it may facilitate the recruitment of co-repressor proteins.

-

Transcriptional Repression: The ER-ligand-co-repressor complex binds to Estrogen Response Elements (EREs) on the DNA but fails to initiate transcription of estrogen-dependent genes, thereby blocking the biological effects of estrogen.[19]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethamoxytriphetol - Wikipedia [en.wikipedia.org]

- 4. The Evolution of Nonsteroidal Antiestrogens to become Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [scholarbank.nus.edu.sg]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. This compound | 73404-00-9 | Benchchem [benchchem.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Possible mechanisms for the agonist actions of tamoxifen and the antagonist actions of MER-25 (ethamoxytriphetol) in the mouse uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. This compound [oakwoodchemical.com]

- 13. alpha-(4-(2-(Diethylamino)ethoxy)phenyl)-alpha-phenylbenzeneethanol | C26H31NO2 | CID 3018431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. lookchem.com [lookchem.com]

- 15. 73404-00-9|this compound|BLD Pharm [bldpharm.com]

- 16. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 17. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. karger.com [karger.com]

- 19. youtube.com [youtube.com]

synthesis of 1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethanol

An In-depth Technical Guide on the Synthesis of 1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethanol

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the , a compound of significant interest in medicinal chemistry and pharmaceutical development. We will delve into the strategic chemical pathways, provide detailed experimental protocols, and explain the critical causality behind procedural choices to ensure scientific integrity and reproducibility.

Introduction: A Molecule of Historical and Pharmaceutical Significance

This compound, identified by its CAS Registry Number 73404-00-9, is a tertiary alcohol with a complex triphenylethanol scaffold.[1][2] This compound is not merely a laboratory chemical but a molecule with a rich history and a critical role in modern medicine.

Compound Overview and Historical Context

Historically, this molecule is also known as Ethamoxytriphetol or by its developmental code name, MER-25.[3][4] First reported in 1958, MER-25 was the first non-steroidal antiestrogen to be discovered, marking a pivotal moment in endocrinology and cancer research.[4][5][6] Although its clinical development was halted due to low potency and side effects, its discovery paved the way for the development of subsequent selective estrogen receptor modulators (SERMs) like tamoxifen.[4][5]

A Critical Pharmaceutical Intermediate

Today, the primary application of this compound is as a key intermediate in the manufacturing of Clomiphene Citrate.[7][8] Clomiphene is a widely prescribed medication for the treatment of infertility in women, where it functions by inducing ovulation.[8] The structural integrity and purity of this intermediate are therefore paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).[7][8]

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its synthesis, handling, and purification.

| Property | Value | Source |

| CAS Number | 73404-00-9 | [1][2][9] |

| Molecular Formula | C₂₆H₃₁NO₂ | [1][7][9] |

| Molecular Weight | 389.54 g/mol | [1][9] |

| Appearance | Light yellow to yellow solid | [7][8] |

| Melting Point | 95-96 °C | [10] |

| Boiling Point | 512.6 °C at 760 mmHg | [7][10] |

| Density | 1.087 g/cm³ | [7][10] |

| Purity Specification | ≥ 98.0% (for pharmaceutical use) | [7][8] |

Retrosynthetic Analysis and Strategic Approach

The synthesis of a complex molecule like this compound is best approached through a convergent strategy, where key fragments are synthesized separately and then combined in the final steps.

Disconnection Strategy

The target molecule is a tertiary alcohol. The most logical C-C bond disconnection at the carbinol center points to a Grignard reaction between a benzaldehyde derivative and a benzyl organometallic reagent. This retrosynthetic pathway is outlined below.

Caption: Retrosynthetic analysis of the target molecule.

This approach breaks the synthesis into two manageable parts: the preparation of the key aldehyde intermediate and the execution of the final Grignard coupling reaction.

Synthesis of Key Intermediate: 4-(2-(Diethylamino)ethoxy)benzaldehyde

This intermediate provides the core phenyl ring substituted with the crucial diethylaminoethoxy side chain.

Mechanistic Rationale: The Williamson Ether Synthesis

The most efficient method for coupling the ether side chain is the Williamson ether synthesis. This reaction proceeds via an Sɴ2 (bimolecular nucleophilic substitution) mechanism.[11][12] The phenoxide ion, generated by deprotonating 4-hydroxybenzaldehyde with a suitable base, acts as the nucleophile, attacking the electrophilic carbon of 2-diethylaminoethyl chloride and displacing the chloride leaving group.[13][14] The choice of a primary alkyl halide is critical to favor the Sɴ2 pathway and avoid competing E2 elimination reactions.[12][15]

Detailed Experimental Protocol

Materials:

-

4-Hydroxybenzaldehyde

-

2-Diethylaminoethyl chloride hydrochloride

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Base-mediated Deprotonation: To a stirred solution of 4-hydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., acetone or DMF) in a round-bottom flask under an inert atmosphere, add a strong base (e.g., 1.5 equivalents of powdered K₂CO₃).

-

Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the potassium phenoxide salt.

-

Nucleophilic Substitution: Add 1.1 equivalents of 2-diethylaminoethyl chloride (prepared by neutralizing the hydrochloride salt) to the reaction mixture.

-

Reaction Progression: Heat the mixture to reflux (typically 50-80 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-(2-(diethylamino)ethoxy)benzaldehyde. This intermediate can often be used in the next step without further purification or can be purified by column chromatography if necessary.

The Core Grignard Reaction: Formation of the Tertiary Alcohol

This is the key bond-forming step that assembles the final triphenylethanol structure. The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group.[16][17]

Mechanistic Deep Dive and Causality of Conditions

The reaction between 4-(2-(diethylamino)ethoxy)benzaldehyde and benzylmagnesium chloride proceeds via nucleophilic addition to form a tertiary alcohol.[1][18]

-

Anhydrous Conditions: Grignard reagents are highly basic and will react readily with protic solvents like water or alcohols.[19] Therefore, all glassware must be oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used to prevent quenching the reagent.

-

Low-Temperature Addition: The formation of Grignard reagents is exothermic, as is their reaction with carbonyls. Adding the benzylmagnesium chloride solution dropwise at a controlled low temperature (0–5 °C) is crucial to manage the reaction rate, prevent side reactions such as Wurtz coupling, and ensure safety.[1]

-

Inert Atmosphere: Magnesium metal can react with oxygen. Performing the reaction under an inert atmosphere (nitrogen or argon) is essential for both the formation and reaction of the Grignard reagent.

Caption: Experimental workflow for the Grignard synthesis.

Detailed Step-by-Step Protocol

Materials:

-

4-(2-(Diethylamino)ethoxy)benzaldehyde

-

Benzylmagnesium chloride solution (commercially available or freshly prepared)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 1.0 equivalent of 4-(2-(diethylamino)ethoxy)benzaldehyde in anhydrous ether.[1]

-

Cooling: Cool the solution to 0–5 °C using an ice bath.[1]

-

Grignard Addition: Add 1.1-1.2 equivalents of benzylmagnesium chloride solution to the dropping funnel and add it dropwise to the stirred aldehyde solution over 30-60 minutes, maintaining the internal temperature below 10 °C.[1]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours (typically 2-4 hours) to ensure the reaction goes to completion.[1]

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. This step deactivates the excess Grignard reagent and hydrolyzes the magnesium alkoxide intermediate.[1]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product from the Grignard reaction will contain the desired tertiary alcohol along with potential side products. A robust purification strategy is essential to meet the high-purity requirements for pharmaceutical intermediates.

Purification by Column Chromatography

Column chromatography is the most effective method for isolating the pure this compound from reaction byproducts.[1]

Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient or isocratic system of non-polar and polar solvents, such as a mixture of hexanes and ethyl acetate. The polarity can be fine-tuned to achieve optimal separation. The presence of the basic diethylamino group may require the addition of a small amount of triethylamine (~1%) to the eluent to prevent streaking on the silica gel.

-

Procedure:

-

Prepare a silica gel slurry in the initial eluent and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

-

Carefully load the dried sample onto the top of the packed column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid product.

-

Analytical Characterization

The identity and purity of the final compound must be confirmed through rigorous analytical methods.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons (phenyl groups), aliphatic protons of the ethyl and ethoxy groups, a singlet for the hydroxyl proton (which is D₂O exchangeable), and protons of the ethanolic backbone. |

| ¹³C NMR | Resonances for all 26 unique carbon atoms, including signals for the aromatic carbons, the quaternary carbinol carbon, and the aliphatic carbons of the side chain. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (389.54 g/mol ). |

| FTIR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether and alcohol). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (e.g., >98%) when analyzed with an appropriate column and mobile phase. |

Safety and Handling

-

Grignard Reagents: Highly reactive, flammable, and corrosive. Handle in a fume hood under anhydrous, inert conditions.

-

Solvents: Diethyl ether and THF are extremely flammable. Ensure no ignition sources are present.

-

Reagents: Benzyl chloride is a lachrymator and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Work-up: The quenching of Grignard reactions can be vigorous. Perform this step slowly and with cooling.

This guide provides a robust and well-rationalized pathway for the . Adherence to the detailed protocols, especially concerning anhydrous and inert conditions, is critical for achieving a high yield and purity of this important pharmaceutical intermediate.

References

- This compound | 73404-00-9 | Benchchem. (n.d.).

- Williamson ether synthesis - Wikipedia. (n.d.).

- Williamson Ether Synthesis - Chemistry Steps. (n.d.).

- Reaction Mechanism of Williamson's synthesis - Physics Wallah. (n.d.).

- Williamson Ether Synthesis - ChemTalk. (n.d.).

- Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.).

- Grignard Reaction - Organic Chemistry Portal. (n.d.).

- Exploring 1-[4-[2-(Diethylamino)ethoxy]phenyl]-1,2-diphenylethanol: Properties and Applications. (n.d.).

- Possible mechanisms for the agonist actions of tamoxifen and the antagonist actions of MER-25 (ethamoxytriphetol) in the mouse uterus. (n.d.). PubMed.

- Using the Grignard Reaction to Make Tertiary alcohols - YouTube. (2018, February 17).

- How Alcohols Are Created Using the Grignard Reaction - Dummies. (n.d.).

- Video: Alcohols from Carbonyl Compounds: Grignard Reaction - JoVE. (2023, April 30).

- The Grignard Reaction Mechanism - Chemistry Steps. (n.d.).

- How to purify tertiary alcohol? - ResearchGate. (2024, April 22).

- WO2005040078A1 - Purification of tertiary butyl alcohol - Google Patents. (n.d.).

- Ethamoxytriphetol - Wikipedia. (n.d.).

- Development of Antiestrogens and Their Use in Breast Cancer: Eighth Cain Memorial Award Lecture1 - AACR Journals. (1990, January 1).

- Tertiary butyl alcohol purification - US4801760A - Google Patents. (n.d.).

- US1845665A - Purification of alcohols - Google Patents. (n.d.).

- The Evolution of Nonsteroidal Antiestrogens to become Selective Estrogen Receptor Modulators - PMC - PubMed Central. (n.d.).

- This compound - Echemi. (2021, December 30).

- Purification of tert-Butyl alcohol - Chempedia - LookChem. (n.d.).

- This compound - Axios Research. (n.d.).

- The Crucial Role of 1-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanol in Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- 1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethan-1-ol | Pharmaffiliates. (n.d.).

- The Evolution of Nonsteroidal Antiestrogens to become Selective Estrogen Receptor Modulators | Request PDF - ResearchGate. (2025, August 10).

- alpha-(4-(2-(Diethylamino)ethoxy)phenyl)-alpha-phenylbenzeneethanol | C26H31NO2 | CID - PubChem. (n.d.).

Sources

- 1. This compound | 73404-00-9 | Benchchem [benchchem.com]

- 2. alpha-(4-(2-(Diethylamino)ethoxy)phenyl)-alpha-phenylbenzeneethanol | C26H31NO2 | CID 3018431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Possible mechanisms for the agonist actions of tamoxifen and the antagonist actions of MER-25 (ethamoxytriphetol) in the mouse uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethamoxytriphetol - Wikipedia [en.wikipedia.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Evolution of Nonsteroidal Antiestrogens to become Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound - CAS - 73404-00-9 | Axios Research [axios-research.com]

- 10. echemi.com [echemi.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 14. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. Grignard Reaction [organic-chemistry.org]

- 17. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 18. Video: Alcohols from Carbonyl Compounds: Grignard Reaction [jove.com]

- 19. youtube.com [youtube.com]

The First Antiestrogen: A Technical Guide to the Mechanism of Ethamoxytriphetol (MER-25) on Estrogen Receptors

Authored For: Senior Researchers, Medicinal Chemists, and Drug Development Professionals in Endocrinology and Oncology

Abstract: Ethamoxytriphetol, known developmentally as MER-25, holds a significant place in pharmacological history as the first synthetic nonsteroidal antiestrogen to be discovered.[1] Though never marketed, its study laid the essential groundwork for the development of subsequent generations of endocrine therapies, including tamoxifen.[1][2] This guide provides an in-depth analysis of the molecular mechanisms underpinning MER-25's action on estrogen receptors (ERs). We will dissect its binding characteristics, its classification as a Selective Estrogen Receptor Modulator (SERM), the structural basis for its predominantly antagonistic profile, and the experimental methodologies used to elucidate these properties.

Introduction: A Serendipitous Discovery

The discovery of Ethamoxytriphetol (MER-25) in 1958 was a landmark event that opened the door to targeted endocrine therapy.[3] Originally investigated for cardiovascular applications at Merrell Dow, its structural similarity to triphenylethylene estrogens was noted by endocrinologist Leonard Lerner.[1][3][4] Expecting to find estrogenic effects, Lerner's team instead discovered that MER-25 blocked the actions of endogenous estrogens, thereby identifying the first-in-class antiestrogen.[1]

MER-25 is a triphenylethanol derivative, structurally related to later triphenylethylene SERMs like clomiphene and tamoxifen.[1] Early clinical investigations explored its use in treating breast and endometrial cancer, though its development was halted due to low potency and central nervous system side effects.[1][5] Despite this, its importance as a pioneering molecule that validated the concept of estrogen receptor antagonism cannot be overstated.

Core Mechanism of Action at the Estrogen Receptor

The biological effects of Ethamoxytriphetol are mediated through its direct interaction with estrogen receptors, primarily ERα and ERβ. These nuclear hormone receptors function as ligand-activated transcription factors. The binding of a ligand dictates the receptor's conformational state, which in turn determines its interaction with co-regulatory proteins and subsequent modulation of gene expression.

Competitive Binding and Receptor Affinity

Ethamoxytriphetol acts as a competitive antagonist, binding to the same ligand-binding domain (LBD) as the endogenous estrogen, 17β-estradiol (E2). However, its affinity for the estrogen receptor is notably low. Studies in rat models have shown that the relative binding affinity (RBA) of MER-25 for the ER is approximately 0.06% of that of estradiol.[1] For comparison, the RBA of tamoxifen is about 1%, and its active metabolite, 4-hydroxytamoxifen, is 252%.[1] This low affinity contributed to the compound's overall low potency in clinical settings.

| Compound | Target | Relative Binding Affinity (RBA %) vs. Estradiol | Source |

| Estradiol (E2) | Mouse Uterine ER | 100 | [6] |

| Ethamoxytriphetol (MER-25) | Mouse Uterine ER | < 0.06 | [6] |

| Tamoxifen | Mouse Uterine ER | 2 | [6] |

| 4-Hydroxytamoxifen | Mouse Uterine ER | 131 | [6] |

The SERM Profile: A Predominantly Antagonistic Conformation

Upon binding, a ligand induces a specific three-dimensional conformation in the ER's LBD. This conformation dictates the positioning of a critical region known as Activation Function 2 (AF-2), which includes helix 12.

-

Agonist Action (e.g., Estradiol): When estradiol binds, it induces a conformation where helix 12 folds over the ligand-binding pocket, creating a stable surface for the recruitment of co-activator proteins (e.g., SRC/p160 family). This co-activator complex then recruits histone acetyltransferases (HATs) and other machinery to initiate gene transcription.

-

Antagonist Action (Ethamoxytriphetol): MER-25, with its bulky side chain, binds in a manner that prevents the proper positioning of helix 12. Instead of sealing the pocket, helix 12 is displaced, sterically hindering the co-activator binding site. This altered conformation favors the recruitment of co-repressor proteins (e.g., NCoR, SMRT). The co-repressor complex recruits histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression of estrogen-responsive genes.

This differential recruitment of co-regulators is the molecular basis of SERM activity.[7][8] While MER-25 is described as being "essentially devoid of estrogenic activity," some minor estrogenic effects have been observed in the uterus, technically classifying it as a SERM rather than a pure silent antagonist.[1] It is considered a SERM with very low intrinsic agonistic activity.[9]

Visualizing the Mechanism of Action

The following diagram illustrates the differential effects of Estradiol and Ethamoxytriphetol on the estrogen receptor and downstream gene transcription.

Caption: Ligand-Dependent ER Signaling Pathway

Experimental Characterization Protocols

The mechanistic understanding of MER-25 has been built upon foundational biochemical and cell-based assays. The following protocols represent standard methodologies for characterizing the interaction of a compound like Ethamoxytriphetol with estrogen receptors.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of Ethamoxytriphetol for ERα and ERβ by measuring its ability to compete with a high-affinity radiolabeled estrogen.

Causality & Trustworthiness: This assay directly measures the physical interaction between the test compound and the receptor. By using a fixed concentration of a high-affinity radioligand (e.g., [³H]-Estradiol) and increasing concentrations of the unlabeled test compound (MER-25), a competition curve is generated. The IC50 (the concentration of MER-25 that displaces 50% of the radioligand) is determined, from which the inhibition constant (Ki) can be calculated. Hydroxyapatite is used to separate receptor-bound from free radioligand.[10] A full curve with appropriate controls (non-specific binding measured in the presence of a vast excess of cold estradiol) ensures the validity of the results.

Methodology:

-

Preparation: Prepare purified recombinant human ERα or ERβ protein, or use cytosol extracts from ER-positive tissues (e.g., rat uterus).

-

Incubation: In a multi-well plate, combine the ER preparation with a fixed concentration of [³H]-Estradiol (e.g., 0.5 nM).

-

Competition: Add increasing concentrations of Ethamoxytriphetol (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) to the wells. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Equilibration: Incubate the plate for 18-24 hours at 4°C to allow the binding to reach equilibrium.[10]

-

Separation: Add a hydroxyapatite slurry to each well to bind the receptor-ligand complexes. Wash away the unbound radioligand via centrifugation or filtration.

-

Quantification: Measure the radioactivity of the bound fraction in each well using a scintillation counter.

-

Analysis: Plot the percentage of bound radioactivity against the log concentration of Ethamoxytriphetol. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: ER-Mediated Transcriptional Reporter Assay

Objective: To functionally characterize Ethamoxytriphetol as an ER agonist or antagonist by measuring its effect on the transcription of an estrogen-responsive reporter gene.

Causality & Trustworthiness: This assay moves beyond simple binding to measure the functional consequence of the ligand-receptor interaction. ER-negative cells (e.g., HEK-293) are co-transfected with plasmids expressing the ER (ERα or ERβ) and a reporter plasmid containing a luciferase gene downstream of multiple Estrogen Response Elements (EREs).[11] If a compound is an agonist, it will activate the ER, which then binds to the EREs and drives luciferase expression. If it is an antagonist, it will block the activation induced by a known agonist like estradiol. Including vehicle, agonist-only, and antagonist-only controls is critical for data interpretation.

Methodology:

-

Cell Culture & Transfection: Plate ER-negative cells (e.g., HEK-293) in a 96-well plate. Co-transfect the cells with an ER expression vector (for ERα or ERβ) and an ERE-luciferase reporter vector.

-

Treatment:

-

Agonist Mode: Treat cells with increasing concentrations of Ethamoxytriphetol.

-

Antagonist Mode: Treat cells with a fixed concentration of Estradiol (e.g., 1 nM) in combination with increasing concentrations of Ethamoxytriphetol.

-

Controls: Include wells with vehicle (DMSO), Estradiol only, and Ethamoxytriphetol only.

-

-

Incubation: Incubate the cells for 24 hours to allow for gene transcription and protein expression.

-

Lysis & Assay: Lyse the cells and add a luciferase substrate.

-

Measurement: Measure the luminescence produced using a luminometer.

-

Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein content. Plot the relative luciferase units (RLU) against the log concentration of the compound to determine EC50 (for agonists) or IC50 (for antagonists).

Caption: Workflow for ER Transcriptional Reporter Assay

Conclusion and Significance

Ethamoxytriphetol (MER-25) was a pioneering molecule whose discovery was instrumental in validating the estrogen receptor as a druggable target. While its clinical utility was limited by low potency and off-target effects, its characterization provided the fundamental mechanistic framework for understanding how nonsteroidal ligands can modulate ER function. It established the principle of competitive antagonism and demonstrated that receptor-ligand interactions could produce a spectrum of activities, from nearly pure antagonism to mixed agonist/antagonist profiles. The study of MER-25 directly paved the way for the development of clinically transformative SERMs like tamoxifen and raloxifene, which have had a profound impact on the treatment and prevention of breast cancer and osteoporosis.[5][7][8]

References

-

Ethamoxytriphetol - Wikipedia . Wikipedia. Available from: [Link]

-

Possible mechanisms for the agonist actions of tamoxifen and the antagonist actions of MER-25 (ethamoxytriphetol) in the mouse uterus . PubMed. Available from: [Link]

-

The Evolution of Nonsteroidal Antiestrogens to become Selective Estrogen Receptor Modulators . PubMed Central (PMC). Available from: [Link]

-

Selective estrogen receptor modulator - Wikipedia . Wikipedia. Available from: [Link]

-

Development of Antiestrogens and Their Use in Breast Cancer: Eighth Cain Memorial Award Lecture . AACR Journals. Available from: [Link]

-

The story of hormonal therapy in breast cancer - and an important drug in oncology history, tamoxifen . Oncopedia. Available from: [Link]

-

Tamoxifen from Failed Contraceptive Pill to Best-Selling Breast Cancer Medicine: A Case-Study in Pharmaceutical Innovation . PubMed Central. Available from: [Link]

-

Measuring Selective Estrogen Receptor Modulator (SERM)–Membrane Interactions with Second Harmonic Generation . Journal of the American Chemical Society. Available from: [Link]

-

Effect of Estradiol and Ethamoxytriphetol (MER-25) on the Mouse Uterus . Oxford Academic. Available from: [Link]

-

Development of Selective Estrogen Receptor Modulator (SERM)-Like Activity Through an Indirect Mechanism of Estrogen Receptor Antagonism: Defining the Binding Mode of 7-Oxabicyclo[2.2.1]hept-5-ene Scaffold Core Ligands . National Institutes of Health (NIH). Available from: [Link]

-

Selective Estrogen Receptor Modulator (SERM)-like activities of Diarylheptanoid, a Phytoestrogen from Curcuma comosa, in Breast Cancer Cells, Pre-Osteoblast Cells, and Rat Uterine Tissues . ResearchGate. Available from: [Link]

-

Selective estrogen receptor modulator – Knowledge and References . Taylor & Francis. Available from: [Link]

-

The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice . PubMed. Available from: [Link]

-

Selective Estrogen Receptor Modulators . PMC - NIH. Available from: [Link]

-

Antiestrogens and Selective Estrogen Receptor Modulators (SERMS) . Pharmacology. Available from: [Link]

-

The role of selective estrogen receptor modulators on breast cancer: from tamoxifen to raloxifene . PubMed. Available from: [Link]

Sources

- 1. Ethamoxytriphetol - Wikipedia [en.wikipedia.org]

- 2. The story of hormonal therapy in breast cancer - and an important drug in oncology history, tamoxifen | Oncopedia [oncopedia.wiki]

- 3. The Evolution of Nonsteroidal Antiestrogens to become Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tamoxifen from Failed Contraceptive Pill to Best-Selling Breast Cancer Medicine: A Case-Study in Pharmaceutical Innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Possible mechanisms for the agonist actions of tamoxifen and the antagonist actions of MER-25 (ethamoxytriphetol) in the mouse uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of selective estrogen receptor modulators on breast cancer: from tamoxifen to raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 10. Development of Selective Estrogen Receptor Modulator (SERM)-Like Activity Through an Indirect Mechanism of Estrogen Receptor Antagonism: Defining the Binding Mode of 7-Oxabicyclo[2.2.1]hept-5-ene Scaffold Core Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Dawn of Endocrine Disruption: A Technical Guide to Ethamoxytriphetol (MER-25), the First Antiestrogen

Abstract

This in-depth technical guide chronicles the discovery, history, and scientific underpinnings of Ethamoxytriphetol, known by its developmental code name MER-25. As the first synthetic nonsteroidal antiestrogen, MER-25's journey from a serendipitous discovery to a pivotal tool in endocrine research laid the foundational principles for the development of modern selective estrogen receptor modulators (SERMs) and endocrine therapies for hormone-sensitive cancers. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of MER-25's chemical nature, mechanism of action, preclinical and clinical investigations, and its enduring legacy in pharmacology.

Introduction: A Serendipitous Discovery in Cardiovascular Research

The story of Ethamoxytriphetol (MER-25) begins not in a quest for cancer therapeutics, but in the laboratories of the William S. Merrell Company in the mid-1950s.[1] Initially synthesized as part of a program investigating treatments for coronary artery disease, MER-25 was a derivative of the cholesterol-lowering agent triparanol (MER-29).[2] The serendipitous discovery of its antiestrogenic properties is credited to Dr. Leonard Lerner, a young endocrinologist at the company.[1][3] Tasked with investigating nonsteroidal estrogens, Lerner astutely observed the structural similarity of MER-25 to triphenylethylene-like estrogens and decided to test it for estrogenic activity.[1][2]

To his surprise, the compound exhibited no estrogen-like effects in any species tested.[1] Instead, Lerner's meticulous investigations revealed a weak but consistent antiestrogenic action across all animal models.[1] This unexpected finding, first reported in 1958, marked the birth of the first nonsteroidal antiestrogen and opened a new frontier in endocrinology and drug development.[1][2][4][5]

Chemical Profile and Structure-Activity Relationship

Ethamoxytriphetol is a triphenylethanol derivative, chemically designated as 1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol.[2] Its structure is closely related to the triphenylethylene group of SERMs, which includes subsequent landmark drugs like clomiphene and tamoxifen.[2] The presence of the bulky side chain is a key structural feature that contributes to its antagonistic effect on the estrogen receptor.

| Compound | Chemical Class | Key Structural Features |

| Ethamoxytriphetol (MER-25) | Triphenylethanol | Basic ether side chain, three phenyl rings |

| Clomiphene | Triphenylethylene | Geometric isomers with differing estrogenic/antiestrogenic activity |

| Tamoxifen | Triphenylethylene | Trans-isomer possesses potent antiestrogenic activity |

Mechanism of Action: The First Estrogen Receptor Antagonist

Ethamoxytriphetol exerts its biological effects by acting as a competitive antagonist of the estrogen receptor (ER).[6] In an estrogen-responsive cell, estradiol (E2) binds to the ER, leading to a conformational change in the receptor, dimerization, and subsequent binding to estrogen response elements (EREs) on the DNA. This initiates the transcription of estrogen-regulated genes, promoting cellular proliferation and other estrogenic effects.

MER-25, due to its structural similarity to estrogen, also binds to the ER. However, its bulky side chain prevents the receptor from adopting the fully active conformation required for efficient coactivator recruitment and transcriptional activation. This results in a blockade of estrogen-mediated gene expression.

Caption: Mechanism of Estrogen Action and MER-25 Inhibition.

While described as "essentially devoid of estrogenic activity," some uterine estrogenic effects have been observed, technically classifying MER-25 as a selective estrogen receptor modulator (SERM) rather than a pure antiestrogen.[2] However, for practical purposes, it is considered a nearly pure antagonist.[2]

Receptor Binding Affinity

A crucial aspect of MER-25's pharmacological profile is its relatively low binding affinity for the estrogen receptor compared to estradiol. The affinity of ethamoxytriphetol for the rat ER is approximately 0.06% relative to estradiol.[2] This low potency was a contributing factor to its eventual clinical discontinuation.

| Compound | Relative Binding Affinity (RBA) for ER (Estradiol = 100) |

| Estradiol (E2) | 100 |

| Ethamoxytriphetol (MER-25) | < 0.06[7] |

| Tamoxifen | 2[7] |

| 4-Hydroxytamoxifen | 131[7] |

Preclinical and Clinical Investigations: Promise and Peril

Following its discovery, MER-25 underwent extensive preclinical and clinical evaluation for a range of gynecological conditions.[8]

Preclinical Studies

In animal models, MER-25 demonstrated the ability to block the effects of estrogens in all species tested.[8] It also exhibited antifertility effects, which garnered interest in its potential as a hormonal contraceptive or a "morning-after pill".[1][2][4][5]

Clinical Trials

MER-25 was investigated in clinical trials during the late 1950s and early 1960s for several indications:[2]

-

Breast and Endometrial Cancer: As these were known to be hormone-sensitive cancers, MER-25 was a logical candidate for investigation.[8] In a pioneering study, Roy Hertz administered MER-25 to three patients with metastatic breast cancer and observed relief from bone pain, suggesting a potential therapeutic effect.[2] This was the first study of its kind for an antiestrogen therapy in breast cancer.[2]

-

Ovulation Induction: The antiestrogenic effect was hypothesized to stimulate the hypothalamic-pituitary-gonadal axis, leading to ovulation.[2]

-

Chronic Mastitis [2]

Discontinuation of Clinical Development

Despite its initial promise, the clinical development of MER-25 was ultimately halted. The primary reasons for its discontinuation were:

-

Low Potency: As indicated by its low receptor binding affinity, high doses of MER-25 were required to achieve a therapeutic effect.[2]

-

Unacceptable Side Effects: At higher doses, MER-25 caused significant central nervous system side effects, including hallucinations and psychotic episodes.[2][8] Undesirable gastrointestinal side effects were also reported.[2]

Legacy and Impact on Drug Development

Although Ethamoxytriphetol never reached the market, its importance in the history of pharmacology cannot be overstated. The discovery of MER-25 was a proof-of-concept that nonsteroidal compounds could effectively antagonize the estrogen receptor. This pivotal discovery energized the pharmaceutical industry to pursue the development of more potent and safer antiestrogens.[1][4][5]

The lessons learned from MER-25 directly influenced the development of the next generation of antiestrogens, including:

-

Clomiphene: A derivative of triphenylethylene with partial agonist activity, which became an established agent for ovulation induction.[8]

-

Tamoxifen: Another triphenylethylene derivative, which was successfully developed in the late 1960s and 1970s for the treatment of advanced breast cancer and has since become a cornerstone of endocrine therapy.[8][9]

The journey of MER-25 exemplifies the often-iterative process of drug discovery, where even "failures" can provide the crucial knowledge and impetus for future successes.

Caption: The Legacy of Ethamoxytriphetol (MER-25).

Conclusion

Ethamoxytriphetol (MER-25) holds a unique and enduring place in the history of pharmacology. Its serendipitous discovery as the first antiestrogen fundamentally altered the landscape of endocrine research and drug development. While its own clinical journey was cut short by issues of potency and toxicity, the scientific principles it unveiled were instrumental in the subsequent development of life-saving endocrine therapies. For researchers and scientists today, the story of MER-25 serves as a powerful reminder of the unpredictable yet rewarding path of scientific inquiry and the long-lasting impact of pioneering discoveries.

References

-

Ethamoxytriphetol - Wikipedia. [Link]

-

Lerner, L. J., & Jordan, V. C. (1990). Development of Antiestrogens and Their Use in Breast Cancer: Eighth Cain Memorial Award Lecture. Cancer Research, 50(14), 4177–4189. [Link]

-

Maximov, P. Y., McDaniel, R. E., & Jordan, V. C. (2013). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Current clinical pharmacology, 8(2), 135–155. [Link]

-

Jordan, V. C. (2014). The evolution of nonsteroidal antiestrogens to become selective estrogen receptor modulators. Steroids, 90, 38–46. [Link]

-

Webster, R. A., & Jordan, V. C. (1985). Possible mechanisms for the agonist actions of tamoxifen and the antagonist actions of MER-25 (ethamoxytriphetol) in the mouse uterus. Biochemical pharmacology, 34(15), 2795–2806. [Link]

-

The story of hormonal therapy in breast cancer - and an important drug in oncology history, tamoxifen. (2023). Oncopedia. [Link]

-

Jordan, V. C. (2001). The past, present, and future of selective estrogen receptor modulation. Annals of the New York Academy of Sciences, 949, 72–79. [Link]

-

Jordan, V. C. (2014). The Evolution of Nonsteroidal Antiestrogens to become Selective Estrogen Receptor Modulators. Request PDF. [Link]

-

Jordan, V. C. (2014). The evolution of nonsteroidal antiestrogens to become selective estrogen receptor modulators. Steroids, 90, 38–46. [Link]

-

Maximov, P. Y., McDaniel, R. E., & Jordan, V. C. (2013). The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice. Current clinical pharmacology, 8(2), 135–155. [Link]

-

Clark, E. R., & Jordan, V. C. (1976). Oestrogenic, anti-oestrogenic and fertility effects of some triphenylethanes and triphenylethylenes related to ethamoxytriphetol (MER 25). British journal of pharmacology, 57(4), 487–493. [Link]

-

Quirke, V. M. (2017). Tamoxifen from Failed Contraceptive Pill to Best-Selling Breast Cancer Medicine: A Case-Study in Pharmaceutical Innovation. Vesalius : acta internationales historiae medicinae, 23(1), 79–92. [Link]

-

Ghersevich, S., & Torti, H. (2002). [Antiestrogens: mechanism of action and clinical applications]. Medicina, 62(1), 57–66. [Link]

Sources

- 1. The Evolution of Nonsteroidal Antiestrogens to become Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethamoxytriphetol - Wikipedia [en.wikipedia.org]

- 3. Tamoxifen from Failed Contraceptive Pill to Best-Selling Breast Cancer Medicine: A Case-Study in Pharmaceutical Innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The evolution of nonsteroidal antiestrogens to become selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Antiestrogens: mechanism of action and clinical applications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Possible mechanisms for the agonist actions of tamoxifen and the antagonist actions of MER-25 (ethamoxytriphetol) in the mouse uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The story of hormonal therapy in breast cancer - and an important drug in oncology history, tamoxifen | Oncopedia [oncopedia.wiki]

IUPAC name for 1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethanol

An In-Depth Technical Guide to a Pioneering Antiestrogen: From a Clomiphene Intermediate to the Discovery of Ethamoxytriphetol (MER-25)

Introduction: Clarifying a Chemical Identity

The compound specified, 1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethanol , is a molecule of interest primarily within the domain of pharmaceutical manufacturing.[1][2] Its identity is confirmed by the CAS Registry Number 73404-00-9.[1][3][4] This chemical's primary significance lies in its role as a key intermediate in the synthesis of Clomiphene Citrate, a widely used medication for inducing ovulation in the treatment of infertility.[1][2] The structural framework of this compound provides the necessary backbone for the creation of Clomiphene.[2]

While this compound is crucial in a manufacturing context, the landscape of scientific literature regarding its own biological activity, mechanism of action, and pharmacological profile is limited. However, its structure is highly reminiscent of a landmark molecule in the history of endocrinology and cancer research: Ethamoxytriphetol , known by its developmental code name MER-25 .

This technical guide will first delineate the properties of the specified intermediate. It will then pivot to an in-depth exploration of the closely related and historically significant Ethamoxytriphetol (MER-25). The story of MER-25 is the story of the very first nonsteroidal antiestrogen, a discovery that paved the way for a new class of therapeutics, including the now widely-used tamoxifen.[5][6][7]

Part 1: The Intermediate - this compound

This compound is a tangible asset in the production of clomiphene, a testament to the intricate molecular architecture required in drug synthesis.

Chemical and Physical Properties

A summary of the key physicochemical properties of this intermediate is presented below, highlighting its stability and suitability for synthetic processes.

| Property | Value |

| CAS Number | 73404-00-9[1][3][4] |

| Molecular Formula | C26H31NO2[1][2][4] |

| Molecular Weight | 389.53 g/mol [1] |

| Appearance | Light yellow to yellow solid[1][2] |

| Boiling Point | 512.6°C at 760 mmHg[1][4] |

| Density | 1.087 g/cm³[1][4] |

| Purity Specification | ≥98.0%[1][2] |

Role in Clomiphene Citrate Synthesis

The synthesis of Clomiphene Citrate from this precursor involves precise chemical transformations that leverage its functional groups.[2] The presence of the diethylaminoethoxy side chain and the triphenylethanol core makes it an ideal starting material.[2] The reliability of Clomiphene Citrate production is directly dependent on the quality and purity of this intermediate.[2]

Part 2: The Pioneer - Ethamoxytriphetol (MER-25)

Ethamoxytriphetol, with the CAS number 67-98-1, is structurally distinct from the aforementioned intermediate, its IUPAC name being 1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol .[5] It was the first nonsteroidal antiestrogen to be discovered and was first reported in 1958.[5][6] This discovery was serendipitous, arising from research into nonsteroidal estrogen pharmacology.[5]

Pharmacological Profile and Mechanism of Action

MER-25 is classified as a Selective Estrogen Receptor Modulator (SERM).[5] SERMs are compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[8] In the case of MER-25, it is described as being "essentially devoid of estrogenic activity" and is considered a nearly pure antiestrogen.[5]

The primary mechanism of action for Ethamoxytriphetol is competitive antagonism of the estrogen receptor (ER). It binds to the ER, preventing the binding of endogenous estrogens like estradiol. This blockage of the ER inhibits the downstream signaling pathways that are normally activated by estrogen, leading to its antiestrogenic effects.

The relative binding affinity of Ethamoxytriphetol for the rat estrogen receptor is approximately 0.06% of that of estradiol.[5] For comparison, the affinity of tamoxifen is about 1%, and its more active metabolite, 4-hydroxytamoxifen, is 252% relative to estradiol.[5]

Signaling Pathway of Estrogen and its Antagonism by Ethamoxytriphetol

The following diagram illustrates the classical estrogen signaling pathway and the point of intervention by Ethamoxytriphetol.

Caption: Estrogen signaling and its competitive inhibition by Ethamoxytriphetol (MER-25).

Historical Clinical Development and Discontinuation

MER-25 garnered interest as a potential treatment for a range of conditions. It was investigated for its antifertility effects and as a potential hormonal contraceptive.[5] Clinical studies were also conducted for its use in treating breast and endometrial cancer, endometrial hyperplasia, and chronic mastitis.[5][7][9]

Notably, the first study of antiestrogen therapy for breast cancer involved MER-25, where it was found to provide relief from bone pain in patients with metastatic disease.[5] This pioneering work laid the foundation for the later development of tamoxifen for this indication.[5]

Despite its groundbreaking discovery, the clinical development of Ethamoxytriphetol was ultimately halted. The primary reasons for its discontinuation were its low potency and the occurrence of unacceptable central nervous system side effects at higher doses, which included hallucinations and psychotic episodes.[5][7]

Experimental Protocols: Assessing Antiestrogenic Activity

The characterization of compounds like Ethamoxytriphetol involves a series of in vitro and in vivo assays to determine their binding affinity, and antagonist and potential agonist effects.

1. Competitive Radioligand Binding Assay for Estrogen Receptor Affinity

This in vitro assay quantifies the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

-

Objective: To determine the relative binding affinity (RBA) of Ethamoxytriphetol for the ER.

-

Methodology:

-

Prepare a source of estrogen receptors (e.g., from uterine cytosol of immature or ovariectomized rats).

-

Incubate the ER preparation with a constant concentration of a radiolabeled estrogen (e.g., [3H]-estradiol).

-

In parallel, incubate the ER and radioligand with increasing concentrations of the unlabeled test compound (Ethamoxytriphetol).

-

After reaching equilibrium, separate the receptor-bound from free radioligand (e.g., using dextran-coated charcoal).

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined.

-

The RBA is calculated relative to estradiol.

-

2. In Vivo Uterotrophic Assay

This classic in vivo assay assesses the estrogenic (agonist) and antiestrogenic (antagonist) effects of a compound on the uterus of immature or ovariectomized rodents.

-

Objective: To determine if Ethamoxytriphetol has estrogen-like effects or can block the effects of estrogen in vivo.

-

Methodology:

-

Use immature or ovariectomized female mice or rats.

-

Divide the animals into groups:

-

Vehicle control

-

Estradiol (positive control for agonist effect)

-

Ethamoxytriphetol alone (to test for agonist effect)

-

Estradiol + Ethamoxytriphetol (to test for antagonist effect)

-

-

Administer the compounds (e.g., by subcutaneous injection or oral gavage) daily for a set period (e.g., 3 days).

-

On the day after the final dose, humanely euthanize the animals and carefully dissect the uteri.

-

Trim the uteri of fat and connective tissue, blot to remove luminal fluid, and record the wet weight.

-

An increase in uterine weight compared to the vehicle control indicates an estrogenic effect. A significant reduction in the uterine weight of the Estradiol + Ethamoxytriphetol group compared to the Estradiol group indicates an antiestrogenic effect.

-

Workflow for Assessing Antiestrogenic Compounds

The following diagram outlines the general workflow for the preclinical assessment of a potential antiestrogen like MER-25.

Caption: Preclinical workflow for the evaluation of antiestrogenic compounds.

Conclusion

While this compound holds its significance as a crucial building block in the pharmaceutical synthesis of Clomiphene Citrate, its close structural relative, Ethamoxytriphetol (MER-25), occupies a pivotal place in the history of pharmacology. The discovery of MER-25 as the first nonsteroidal antiestrogen was a watershed moment that opened the door to the development of selective estrogen receptor modulators.[6] Although its own clinical journey was cut short by issues of potency and toxicity, the pioneering research into MER-25 provided the foundational knowledge and proof-of-concept for subsequent, more successful drugs like tamoxifen, which have had a profound impact on the treatment of estrogen receptor-positive breast cancer.[7] The story of MER-25 serves as a compelling example of how even compounds that do not make it to market can be of immense scientific value, guiding future drug discovery efforts for decades to come.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 73404-00-9 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Ethamoxytriphetol - Wikipedia [en.wikipedia.org]

- 6. The Evolution of Nonsteroidal Antiestrogens to become Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Observations on the use of a nonsteroidal estrogen antagonist: MER-25. II. Effects in endometrial hyperplasia and Stein-Leventhal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of 1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the in vitro biological activity of 1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethanol, a pivotal non-steroidal triphenylethylene derivative. While primarily recognized as a key intermediate in the synthesis of Clomiphene Citrate, a widely utilized Selective Estrogen Receptor Modulator (SERM), its inherent biological activities warrant significant scientific attention. This document elucidates the compound's presumed mechanism of action through its structural relationship with clomiphene, focusing on its interaction with estrogen receptors and the consequent modulation of downstream signaling pathways. Detailed methodologies for essential in vitro assays are provided to empower researchers in the comprehensive evaluation of this and similar compounds. The guide aims to serve as a critical resource for professionals engaged in endocrinology, oncology, and reproductive health research, offering a foundational understanding of the in vitro pharmacology of this important chemical entity.

Introduction: Unveiling the Significance of this compound

This compound, with the Chemical Abstracts Service (CAS) number 73404-00-9, is a molecule of considerable interest in medicinal chemistry and pharmacology. Its prominence stems from its role as a direct precursor in the chemical synthesis of Clomiphene Citrate, a first-generation SERM used clinically for ovulation induction.[1][2][3][4][5] Given this synthetic lineage, the in vitro biological profile of this compound is predicted to mirror that of clomiphene, functioning as a modulator of estrogen receptor (ER) signaling.

This guide will delve into the anticipated in vitro biological activities of this compound, drawing upon the extensive body of research on Clomiphene Citrate to infer its mechanistic actions. The core focus will be on its interactions with estrogen receptors alpha (ERα) and beta (ERβ) and the subsequent cellular responses.

The Estrogen Receptor: A Primary Target

The biological effects of this compound are presumed to be mediated primarily through its interaction with estrogen receptors. As a SERM, it is expected to exhibit a dualistic nature, acting as either an agonist or an antagonist depending on the target tissue, the concentration of endogenous estrogens, and the specific estrogen receptor subtype present.[6][7]

Differential Activity at Estrogen Receptor Subtypes

In vitro studies using cell-based transcription assays have demonstrated that Clomiphene Citrate exhibits differential effects on ERα and ERβ.[6][7]

-

Estrogen Receptor Alpha (ERα): Via ERα, Clomiphene Citrate can act as both an agonist and an antagonist. Its behavior is dependent on the concentration of coexisting 17β-estradiol (E2). At lower E2 concentrations, it displays agonistic properties, while at higher E2 concentrations, it acts as an antagonist.[6][7]

-

Estrogen Receptor Beta (ERβ): In contrast, Clomiphene Citrate consistently behaves as an antagonist at ERβ, irrespective of the presence or concentration of E2.[6][7]

This differential activity underscores the complexity of SERM action and is a critical consideration in understanding the tissue-specific effects of compounds like this compound.

In Vitro Cellular Effects: Proliferation, Apoptosis, and Signaling

The interaction of this compound with estrogen receptors is expected to trigger a cascade of intracellular events, influencing cell fate and function.

Modulation of Cell Proliferation

A hallmark of SERM activity is the ability to modulate the proliferation of estrogen-sensitive cells. In vitro studies on Clomiphene Citrate have shown that it can inhibit the growth of both ER-positive and ER-negative breast cancer cell lines at micromolar concentrations.[7] This suggests that while the primary mechanism is ER-dependent, other pathways may also be involved in its anti-proliferative effects.

Induction of Apoptosis

Research indicates that Clomiphene Citrate can act as a pro-apoptotic agent in breast cancer cells.[8] This programmed cell death is a crucial mechanism in cancer therapy and highlights a potential therapeutic application for SERMs beyond their traditional use in fertility.

Impact on Intracellular Signaling Pathways

The biological responses to this compound are likely mediated by its influence on key intracellular signaling pathways.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is a central regulator of cell proliferation.[7] Studies have shown that Clomiphene Citrate can induce cell death in breast cancer cells through the phosphorylation of Extracellular Signal-Regulated Protein Kinase (ERK1/2).[8]

-

Calcium Signaling: Clomiphene has been shown to induce increases in cytosolic free Ca2+ levels in human prostate and bladder cancer cells.[9][10][11] This effect is achieved by releasing Ca2+ from intracellular stores and activating Ca2+ influx.[9][10][11] This modulation of calcium homeostasis can have profound effects on various cellular processes, including proliferation and apoptosis.

Experimental Protocols for In Vitro Assessment

To empirically determine the biological activity of this compound, a series of well-established in vitro assays are recommended.

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of the test compound for ERα and ERβ.

Methodology:

-

Preparation of Receptor Source: Utilize purified recombinant human ERα and ERβ or cell lysates from ER-expressing cell lines (e.g., MCF-7 for ERα).

-

Radioligand Binding: Incubate a fixed concentration of a radiolabeled estrogen (e.g., [3H]-estradiol) with the receptor source in the presence of increasing concentrations of the test compound.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using methods such as filtration or size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Cell Proliferation Assay

Objective: To assess the effect of the test compound on the proliferation of estrogen-sensitive cells.

Methodology:

-

Cell Culture: Culture an ER-positive cell line (e.g., MCF-7 breast cancer cells) in appropriate media.

-

Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

Proliferation Measurement: Quantify cell proliferation using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CyQUANT.

-

Data Analysis: Plot cell viability against the concentration of the test compound to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Luciferase Reporter Gene Assay

Objective: To determine the agonistic or antagonistic activity of the test compound on ER-mediated gene transcription.

Methodology:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for either ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.[6][7][12]

-

Treatment: Treat the transfected cells with the test compound alone (to assess agonistic activity) or in combination with a known estrogen like E2 (to assess antagonistic activity).

-

Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize luciferase activity to a control (e.g., β-galactosidase activity from a co-transfected plasmid) and compare the activity in treated cells to that in vehicle-treated controls.

Data Presentation

Table 1: Anticipated In Vitro Activities of this compound (based on Clomiphene Citrate data)

| Biological Activity | Expected Outcome | Relevant In Vitro Model | Reference |

| Estrogen Receptor Binding | Competitive binding to ERα and ERβ | Recombinant ERα/ERβ | [6][7] |

| ERα Activity | Agonist at low E2, Antagonist at high E2 | ERE-Luciferase Reporter Assay in ERα-transfected cells | [6][7] |

| ERβ Activity | Antagonist | ERE-Luciferase Reporter Assay in ERβ-transfected cells | [6][7] |

| Cell Proliferation | Inhibition of ER-positive cell growth | MCF-7 breast cancer cells | [7] |

| Apoptosis | Induction of apoptosis | Breast cancer cell lines | [8] |

| MAPK/ERK Signaling | Phosphorylation of ERK1/2 | Breast cancer cell lines | [8] |

| Calcium Mobilization | Increase in intracellular Ca2+ | PC3 prostate cancer cells, BFTC bladder cancer cells | [9][10][11] |

Visualizing the Mechanism of Action

Diagram 1: Proposed Estrogen Receptor Signaling Pathway

Caption: Proposed signaling pathway of this compound.

Diagram 2: Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of a SERM-like compound.

Conclusion

This compound, as the immediate precursor to Clomiphene Citrate, holds significant potential for exhibiting a rich and complex in vitro biological activity profile. Based on the extensive research on clomiphene, it is hypothesized that this compound functions as a Selective Estrogen Receptor Modulator, with differential effects on ERα and ERβ. Its ability to influence key cellular processes such as proliferation, apoptosis, and intracellular signaling pathways warrants thorough investigation. The experimental protocols and conceptual frameworks presented in this guide provide a robust starting point for researchers to explore the in vitro pharmacology of this and other related molecules. A comprehensive understanding of its biological activities will not only contribute to the broader knowledge of SERMs but may also unveil novel therapeutic opportunities.

References

-

Kurosawa, T., Hiroi, H., Momoeda, M., Inoue, S., Taketani, Y. (2010). Clomiphene citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta. Endocrine Journal, 57(6), 517-21. [Link]

-

Adeoye, O., Olawuyi, T., Ojo, O., Jagun, E., Oyewopo, A. (2018). Clomiphene Citrate induced changes in the Estrogen and Estrogen receptors in the ovary of female Sprague-Dawley rats. Endocrine Abstracts, 56, P249. [Link]

-

Kurosawa, T., Hiroi, H., Momoeda, M., Inoue, S., & Taketani, Y. (2010). Clomiphene citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta. ResearchGate. [Link]

- Gopalan, B., & Devar, S. (2018). Clomiphene synthesis using a single solvent.

-

Schmidt, G. E., Saito, H., & Schimberni, M. (1983). The in vivo and in vitro effects of clomiphene citrate on ovulation, fertilization, and development of cultured mouse oocytes. American Journal of Obstetrics and Gynecology, 147(6), 633-9. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Clomiphene Citrate? Patsnap Synapse. [Link]

- Gopalan, B., & Devar, S. (2015). Clomiphene synthesis using a single solvent.

-

Gopalan, B., & Devar, S. (2018). Clomiphene synthesis using a single solvent. Justia Patents. [Link]

- Bertolini, G., & Veronesi, P. (2016). Process for the preparation of Clomiphene.

- Gopalan, B., & Devar, S. (2017). Clomiphene synthesis using a single solvent.

-

Kurosawa, T., Hiroi, H., Momoeda, M., Inoue, S., & Taketani, Y. (2010). Clomiphene citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors α and β. ResearchGate. [Link]

-

Mbi, A., & Patel, P. (2023). Clomiphene. StatPearls. [Link]

-

Wikipedia. (n.d.). Female fertility agents. Wikipedia. [Link]

-

Dickey, R. P., & Holtkamp, D. E. (1996). Development, pharmacology and clinical experience with clomiphene citrate. Human Reproduction Update, 2(6), 483-506. [Link]

-

Pacific Fertility Center. (n.d.). How Does Clomiphene Citrate Work | Success & Side Effects. Pacific Fertility Center. [Link]

-

Rostami, S., Shahrahmani, H., & Farzaneh, F. (2019). In vitro effects of clomiphene citrate on sperm parameters and fertilisation rate in male NMRI mice. Andrologia, 51(10), e13407. [Link]

-

OBS & GYNO PROFESSOR. (2020, April 17). Clomiphen Citrate- complete review [Video]. YouTube. [Link]

-